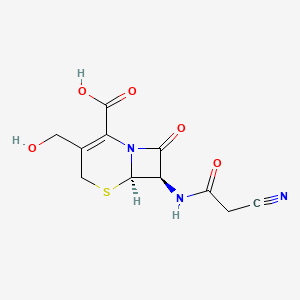
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes an epoxy group and a methoxy group, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol typically involves multiple steps, starting from simpler steroid precursorsSpecific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
the principles of large-scale steroid synthesis, including the use of biocatalysts and optimized reaction conditions, can be applied to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction may result in the removal of oxygen-containing functional groups .
Scientific Research Applications
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of steroid-based treatments.
Mechanism of Action
The mechanism of action of 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy and methoxy groups play crucial roles in its binding affinity and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A precursor to vitamin D2 and a key component of fungal cell membranes.
5alpha,6alpha-epoxy-(22E)-ergosta-8,22-diene-3beta,7alpha-diol: Another ergostane steroid with similar structural features.
Uniqueness
7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy and epoxy groups differentiate it from other ergostane steroids, making it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C29H46O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-en-5-ol |
InChI |
InChI=1S/C29H46O3/c1-17(2)18(3)8-9-19(4)21-10-11-22-24-23(13-14-27(21,22)5)28(6)15-12-20(30)16-29(28)26(32-29)25(24)31-7/h8-9,17-21,23,25-26,30H,10-16H2,1-7H3/b9-8+/t18-,19+,20-,21+,23-,25-,26-,27+,28+,29-/m0/s1 |
InChI Key |
BJTPDQYXZBBHFO-MCNHYONISA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@]45[C@H]([C@H]3OC)O5)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC45C(C3OC)O5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)



![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)







